molecular formula C18H34O6S B14603246 Diethyl 2-(decane-1-sulfonyl)butanedioate CAS No. 60713-26-0

Diethyl 2-(decane-1-sulfonyl)butanedioate

Cat. No.: B14603246
CAS No.: 60713-26-0
M. Wt: 378.5 g/mol
InChI Key: RLIMSTQJKVJEJO-UHFFFAOYSA-N
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Description

Diethyl 2-(decane-1-sulfonyl)butanedioate is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a decane chain and a butanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(decane-1-sulfonyl)butanedioate typically involves the esterification of butanedioic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The sulfonyl group is introduced through a sulfonation reaction, where decane is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperatures ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(decane-1-sulfonyl)butanedioate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfides.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(decane-1-sulfonyl)butanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(decane-1-sulfonyl)butanedioate involves its interaction with molecular targets through its sulfonyl and ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-(dodecane-1-sulfonyl)butanedioate: Similar structure but with a longer alkyl chain.

    Diethyl succinate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

Properties

CAS No.

60713-26-0

Molecular Formula

C18H34O6S

Molecular Weight

378.5 g/mol

IUPAC Name

diethyl 2-decylsulfonylbutanedioate

InChI

InChI=1S/C18H34O6S/c1-4-7-8-9-10-11-12-13-14-25(21,22)16(18(20)24-6-3)15-17(19)23-5-2/h16H,4-15H2,1-3H3

InChI Key

RLIMSTQJKVJEJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)(=O)C(CC(=O)OCC)C(=O)OCC

Origin of Product

United States

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